molecular formula C15H19N3O2 B2542824 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide CAS No. 897617-19-5

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide

Cat. No. B2542824
CAS RN: 897617-19-5
M. Wt: 273.336
InChI Key: UFHSSWQQDSXTBR-UHFFFAOYSA-N
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Description

“N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide” is a chemical compound with the molecular formula C15H13N3O2S . It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings were synthesized and evaluated for their in vitro anti-HIV-1 activity . Another study reported a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one to synthesize diversely orchestrated 3-ArS/ArSe derivatives .


Molecular Structure Analysis

The molecular structure of “N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide” can be viewed using a 3D structure viewer . The compound contains a 4-oxo-4H-pyrido[1,2-a]pyrimidine core, which is a bicyclic system consisting of a pyridine ring fused with a pyrimidin-4-one ring .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide” are not available, studies on similar compounds suggest potential reactivity. For instance, a metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones has been reported .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, some 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives have shown moderate inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures . Molecular docking studies suggest that these compounds bind into the active site of PFV integrase (IN), where the keto oxygen atom at position C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .

Future Directions

The future directions for research on “N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, the anti-HIV-1 activity of similar compounds suggests potential for development of new antiretroviral therapies . Additionally, the metal-free C-3 chalcogenation method could be further optimized and applied to the synthesis of other heterocyclic compounds .

properties

IUPAC Name

N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-4-5-6-13(19)17-14-11(3)16-12-9-10(2)7-8-18(12)15(14)20/h7-9H,4-6H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHSSWQQDSXTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(N=C2C=C(C=CN2C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide

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